molecular formula C20H22N4O3S B2693387 4-methoxy-2,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1170811-29-6

4-methoxy-2,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2693387
CAS No.: 1170811-29-6
M. Wt: 398.48
InChI Key: MYHBLSQGRWNMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a methoxy group at the 4-position and two methyl groups at the 2- and 3-positions on the benzene ring. The sulfonamide moiety is linked to a phenyl group substituted with a 6-methylpyridazin-3-ylamino group.

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-13-5-12-20(23-22-13)21-16-6-8-17(9-7-16)24-28(25,26)19-11-10-18(27-4)14(2)15(19)3/h5-12,24H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHBLSQGRWNMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 302.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various metabolic pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which can extend to potential anticancer mechanisms by targeting similar pathways in tumor cells.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicate that it can inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest a moderate level of antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance of bacteria to conventional antibiotics.

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. In assays involving various cancer cell lines (e.g., HeLa, A549), the compound demonstrated cytotoxic effects with IC50 values ranging from 20 to 50 µM.

Cell LineIC50 (µM)Mechanism
HeLa25Induction of apoptosis
A54930Cell cycle arrest at G2/M phase

The mechanism appears to involve apoptosis induction and interference with cell cycle progression, highlighting its potential as an anticancer agent.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives showed that modifications at the pyridazine ring enhanced antibacterial potency. The tested compound was part of a larger class that demonstrated improved efficacy against resistant bacterial strains.
  • Anticancer Research : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their effects on tumor growth in xenograft models. The results indicated significant tumor reduction in treated groups compared to controls, suggesting that structural modifications could further enhance therapeutic efficacy.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Bioactive Comparisons
Compound Name Substituents/Modifications Biological Activity/Notes References
4-Methoxy-2,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (Target) Methoxy (4-OCH₃), 2,3-dimethyl benzene; pyridazinylamino-phenyl linkage Presumed receptor-binding via pyridazine heterocycle (inferred from SAR of analogs) -
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl benzene; oxazole-linked sulfamoyl group Antimicrobial activity demonstrated in structural analogs
N-(4-Methoxyphenyl)benzenesulfonamide Methoxy-phenyl group; simple sulfonamide Studied for bioactivity (e.g., crystal structure analysis)
4-Methoxy-2,3-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide Methoxy, 2,3-dimethyl benzene; pyridine substitution Structural analog with potential kinase inhibition (based on pyridine heterocycle)
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Fluorine substitutions; dual sulfonamide groups Accidental synthesis highlights steric/electronic effects of fluorine and dimethyl groups

Structure-Activity Relationships (SAR)

Methoxy and Methyl Groups : The 4-methoxy and 2,3-dimethyl groups in the target compound likely enhance metabolic stability and hydrophobic interactions with target proteins, as seen in related methoxy-substituted sulfonamides .

Heterocyclic Amine Linkage: The 6-methylpyridazinylamino group distinguishes the target compound from analogs with oxazole () or pyridine () substituents. Pyridazine’s electron-deficient aromatic system may improve binding to enzymes or receptors requiring π-π stacking. In contrast, the oxazole in contributes to antimicrobial activity but may limit bioavailability due to polarity .

Fluorine Substitutions : Fluorine atoms in increase lipophilicity and metabolic resistance, though dual sulfonamide groups may reduce solubility .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 4-methoxy-2,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. For example:

Sulfonamide Formation : React 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 4-aminophenyl derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Pyridazinylamine Coupling : Introduce the 6-methylpyridazin-3-ylamino group via Buchwald–Hartwig amination or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) .

  • Key Considerations : Monitor reaction purity via HPLC and optimize solvent systems (e.g., DMF or THF) to avoid byproducts like double sulfonylation .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structural integrity?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyridazine protons at δ 8.2–9.1 ppm) .
  • X-ray Crystallography : Employ single-crystal X-ray diffraction (e.g., ORTEP-3 software ) to resolve ambiguities in sulfonamide linkage geometry and confirm non-covalent interactions (e.g., hydrogen bonding between sulfonyl O and pyridazine N) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimitotic Activity : Use tubulin polymerization assays (e.g., paclitaxel as a control) .
  • Kinase Inhibition : Screen against VEGFR-2 or PDGFR-β via ELISA-based kinase activity assays, given structural similarity to pazopanib .
  • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale research applications?

  • Methodological Answer :

  • Purification : Use column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to separate sulfonamide byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity in pyridazinylamine coupling .
  • Quality Control : Implement LC-MS for real-time monitoring of intermediates and quantify residual solvents via GC .

Q. What in vitro and ex vivo models are appropriate for studying its mechanism of action?

  • Methodological Answer :

  • Vascular Disruption : Use chick chorioallantoic membrane (CAM) assays to assess antiangiogenic effects .
  • Apoptosis Pathways : Perform Western blotting for caspase-3/7 activation and PARP cleavage in treated cell lines .
  • Target Engagement : Utilize surface plasmon resonance (SPR) to measure binding affinity to VEGFR-2 or tubulin .

Q. How can contradictory data in biological activity be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs with variations in methoxy/methyl groups or pyridazine substituents to identify critical pharmacophores .
  • Solubility Optimization : Modify formulation (e.g., PEGylation or cyclodextrin inclusion complexes) to address bioavailability discrepancies .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out unintended kinase interactions .

Key Research Gaps and Recommendations

  • Crystallographic Studies : Resolve the full 3D structure of the compound to clarify conformational preferences .
  • Metabolic Stability : Investigate cytochrome P450 interactions using human liver microsomes .
  • In Vivo Efficacy : Prioritize xenograft models (e.g., HT-29 colon cancer) to validate antitumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.